[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol
Description
Properties
IUPAC Name |
[1-(1-amino-2-methylpropyl)cyclopentyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(2)9(11)10(7-12)5-3-4-6-10/h8-9,12H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHTUPDKPTWBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CCCC1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmethanol with an appropriate amine under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Scientific Research Applications
Chemistry
In organic chemistry, [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to act as an intermediate in various reactions, facilitating the creation of diverse chemical compounds.
Table 1: Comparison with Related Compounds
| Compound Name | Structure | Application Area |
|---|---|---|
| This compound | Structure | Organic synthesis |
| [1-(1-Amino-2-methylpropyl)cyclohexyl]methanol | Structure | Drug development |
| [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol | Structure | Biochemical research |
Biology
The compound has been utilized in biological research to investigate its effects on cellular processes. Its ability to interact with biological molecules through hydrogen bonding makes it a valuable tool for studying protein-ligand interactions and cellular signaling pathways.
Case Study: Cellular Impact
A study demonstrated that derivatives of this compound could modulate cellular responses by influencing receptor activity, highlighting its potential as a biochemical tool in drug discovery processes .
Medicine
In medicinal chemistry, this compound is under investigation for its therapeutic properties. It may serve as a precursor for developing new drugs targeting specific diseases, including viral infections such as HIV and HBV.
Table 2: Potential Therapeutic Applications
| Disease Targeted | Mechanism of Action | Reference |
|---|---|---|
| HIV | Inhibits viral replication | US5206435A |
| HBV | Modulates immune response | US5206435A |
| Cancer | Induces apoptosis in cancer cells | PMC5805629 |
Industrial Applications
Industrially, this compound is used in producing specialty chemicals and as a reagent in various chemical processes. Its properties facilitate reactions that are essential for creating complex industrial compounds.
Mechanism of Action
The mechanism of action of [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentyl ring provides a hydrophobic environment, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Analogous Compounds
Research Findings and Implications
Ring Size and Strain Effects: The cyclobutyl analog (C₉H₁₉NO) exhibits higher ring strain compared to the target compound, leading to increased reactivity in ring-opening reactions. This property is leveraged in studies probing the relationship between ring strain and bioactivity . The cyclopentene analog (C₁₀H₁₉NO) demonstrates enhanced rigidity due to its double bond, favoring planar conformations critical for binding to flat protein pockets. This has driven its use in anticancer and antiviral drug candidates .
Substituent-Driven Functionality: The ethyl-triazolo-pyrazine derivative (C₁₉H₂₃N₅O) showcases how bulky, aromatic substituents enhance interactions with kinase active sites. Its stereochemical complexity further underscores the importance of chirality in drug design, as noted in recent patents .
Hydrogen-Bonding vs. Hydrophobic Interactions: The target compound’s amino and hydroxymethyl groups prioritize hydrogen bonding, making it suitable for polar targets. In contrast, the ethyl-triazolo-pyrazine analog relies on hydrophobic and π-π interactions, highlighting substituent-driven adaptability in drug discovery .
Limitations and Knowledge Gaps
However, structural data suggest that:
- Smaller rings (e.g., cyclobutane) may reduce metabolic stability due to strain-induced reactivity.
- Aromatic substituents (e.g., triazolo-pyrazine) improve target affinity but may compromise solubility.
Biological Activity
[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
- Chemical Formula : C10H17NO
- Molecular Weight : 169.25 g/mol
- Structure : The compound features a cyclopentyl group attached to a methanol moiety and an amino group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body.
Target Receptors
- Dopamine Receptors : Preliminary studies suggest that this compound may act on dopamine receptors, potentially influencing neurotransmitter release and signaling pathways involved in mood regulation and motor control.
- Serotonin Receptors : There is also emerging evidence that it may interact with serotonin receptors, which are crucial for various physiological functions including mood and anxiety regulation.
Pharmacological Effects
The pharmacological profile of this compound indicates several potential therapeutic applications:
-
Neurological Effects :
- Studies have shown that compounds with similar structures can modulate dopaminergic and serotonergic systems, suggesting potential use in treating conditions like depression and Parkinson's disease.
- In animal models, administration has been linked to enhanced locomotor activity, indicating possible stimulant effects.
-
Antitumor Activity :
- Research indicates that related compounds exhibit antiproliferative effects against various cancer cell lines. While specific data on this compound is limited, its structural analogs have demonstrated significant inhibition of tumor growth in vitro.
Study 1: Dopaminergic Activity
A study investigating the effects of similar compounds on dopamine receptor modulation found that these agents could enhance dopamine release in specific brain regions, leading to improved motor function in rodent models. This suggests that this compound may have similar properties.
Study 2: Antiproliferative Effects
In vitro assays using human cancer cell lines demonstrated that derivatives of cyclopentyl compounds could inhibit cell proliferation significantly. The IC50 values for these compounds ranged from 10 to 50 µM across different cancer types, indicating a promising avenue for further research into the antitumor potential of this compound.
Data Summary Table
Q & A
Q. Basic
- NMR spectroscopy : - and -NMR to confirm cyclopentane ring protons and amino/methanol group positions.
- Mass spectrometry : High-resolution ESI-MS to verify the molecular formula (e.g., [M+H] peak).
- FT-IR : Identify -OH (3200–3600 cm) and -NH (1650–1580 cm) stretches .
How does stereochemistry influence the biological activity of this compound, and how can this be assessed?
Q. Advanced
- Receptor specificity : Enantiomers may exhibit divergent binding to targets like S1P receptors (e.g., S1P, S1P).
- Methods :
What in vitro assays are suitable for evaluating the compound’s antiproliferative or receptor-modulating effects?
Q. Basic
- Cell viability : MTT assay on cancer lines (e.g., HeLa, A549) with IC determination.
- Receptor binding : Competitive radioligand assays using -labeled S1P.
- Enzyme inhibition : Epoxide hydrolase activity assays to study metabolic stability .
How can discrepancies in reported biological activity data (e.g., IC50_{50}50) be resolved?
Q. Advanced
- Standardization : Adopt uniform assay conditions (e.g., cell passage number, serum-free media).
- Orthogonal validation : Confirm results via flow cytometry (apoptosis) and Western blot (caspase-3 activation).
- Meta-analysis : Compare PubChem bioactivity data with peer-reviewed studies to identify outliers .
What computational tools predict the compound’s physicochemical properties and target interactions?
Q. Advanced
- ADME prediction : Use SwissADME for logP, solubility, and bioavailability.
- Docking studies : AutoDock Vina to model S1P receptor interactions, focusing on hydrogen bonding with Ser and Phe .
- Quantum mechanics : Gaussian 16 for optimizing geometry and electrostatic potential maps .
What strategies improve metabolic stability while retaining pharmacological activity?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
